(Z)-methyl 2-((2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate
Description
“(Z)-methyl 2-((2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate” is a benzofuran-derived compound characterized by a 3-methyl-substituted benzylidene group at the C2 position of the dihydrobenzofuran core and a methyl propanoate ester moiety at the C6 oxygen. The Z-configuration of the benzylidene double bond is critical for its stereochemical and electronic properties.
The benzofuran scaffold is functionalized with a 3-oxo group, enhancing its reactivity for condensation reactions. The 3-methylbenzylidene substituent introduces steric bulk and electron-donating effects, which may influence solubility, metabolic stability, and intermolecular interactions. The methyl ester group contributes to lipophilicity, as evidenced by its predicted XLogP3 value (~3.5–4.0), comparable to analogs with halogen or methoxy substituents .
Properties
IUPAC Name |
methyl 2-[[(2Z)-2-[(3-methylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-12-5-4-6-14(9-12)10-18-19(21)16-8-7-15(11-17(16)25-18)24-13(2)20(22)23-3/h4-11,13H,1-3H3/b18-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWBRUXPWNKVBK-ZDLGFXPLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-methyl 2-((2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. The compound is characterized by the presence of a benzofuran moiety and a methyl ester functional group, which contribute to its biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHO
- Molecular Weight : 338.4 g/mol
- CAS Number : 623122-82-7
The compound's structure includes a benzofuran ring system that enhances its chemical reactivity and potential biological effects. The methyl ester group is also crucial for its interaction with biological targets.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit antioxidant properties. The benzofuran structure is known for its ability to scavenge free radicals, which can help mitigate oxidative stress in biological systems.
Tyrosinase Inhibition
Tyrosinase is a key enzyme involved in melanin production. Studies have shown that analogs of this compound can effectively inhibit tyrosinase activity. For example, one analog demonstrated an IC value of 1.12 µM, making it significantly more potent than the commonly used inhibitor kojic acid (IC = 24.09 µM) . This suggests that this compound could be developed as a skin-whitening agent or treatment for hyperpigmentation.
Cytotoxicity Studies
In vitro studies conducted on B16F10 murine melanoma cells revealed that certain analogs of this compound did not exhibit cytotoxicity at concentrations up to 20 µM over 48 hours. However, some analogs showed concentration-dependent cytotoxic effects at lower doses, indicating the need for careful evaluation of dosage in therapeutic applications .
The mechanisms underlying the biological activities of this compound are still under investigation. Preliminary studies suggest that the compound may interact with various biological targets through:
- Enzyme Inhibition : Particularly in inhibiting tyrosinase and other enzymes involved in metabolic pathways.
- Antioxidant Pathways : By scavenging reactive oxygen species (ROS), it may protect cells from oxidative damage.
- Cell Signaling Modulation : Potential alterations in signaling pathways related to cell proliferation and apoptosis.
Comparative Analysis with Similar Compounds
To further understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Flavonoids | Aromatic rings | Antioxidant | Diverse substructures enhance bioactivity |
| Chromones | Heterocyclic systems | Antimicrobial | High reactivity due to hydroxyl groups |
| Coumarins | Benzopyran structure | Anticoagulant | Unique lactone formation influences activity |
This table highlights how the specific benzofuran structure combined with an ester functionality may lead to distinct biological effects compared to other compounds.
Case Studies and Research Findings
Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activities. For instance:
- Synthesis and Evaluation : Various synthetic routes have been explored to produce derivatives with improved efficacy against tyrosinase.
- In Vivo Studies : Preliminary animal studies are being conducted to evaluate the effectiveness of these compounds in treating skin disorders related to hyperpigmentation.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Parameters
Key Observations:
Substituent Effects on Lipophilicity (XLogP3):
- The target compound’s 3-methyl group increases lipophilicity (XLogP3 ~3.9) compared to the 3-methoxy (XLogP3 3.8) and 3-chloro (XLogP3 3.6) analogs due to reduced polarity.
- The 5-bromo-2-methoxy derivative exhibits the highest XLogP3 (4.2), attributed to bromine’s hydrophobic contribution and methoxy’s moderate polarity.
For example, the 3-fluoro analog may exhibit stronger hydrogen-bonding interactions than the target compound. Electron-donating groups (methyl, methoxy): Increase electron density, possibly stabilizing the benzofuran core against oxidation. The 3-methoxy compound has enhanced solubility relative to the target due to oxygen’s polarity.
Impact of Ester vs. Acid Moieties: The propanoic acid derivative (carboxylic acid) is more polar than ester-containing analogs, reducing membrane permeability but improving water solubility.
Q & A
Q. What are the critical parameters for optimizing the synthesis of (Z)-methyl 2-((2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate?
Synthesis optimization requires precise control of:
- Temperature : Reactions often proceed at 60–80°C to balance yield and byproduct formation .
- Solvent choice : Polar aprotic solvents (e.g., dichloromethane) enhance reaction efficiency, while ethanol aids in crystallization .
- Catalysts : Lewis acids (e.g., BF₃·Et₂O) may accelerate benzylidene formation .
- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization ensures >95% purity .
Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?
- NMR spectroscopy : ¹H/¹³C NMR confirms stereochemistry (Z-configuration) and functional groups (e.g., benzofuran, ester) .
- Mass spectrometry (HRMS) : Validates molecular formula (e.g., C₂₀H₁₈O₆) and detects isotopic patterns .
- HPLC : Quantifies purity and identifies impurities using reverse-phase C18 columns .
Q. How can researchers evaluate the in vitro biological activity of this compound?
- Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) .
- Cell-based assays : Use cancer cell lines (e.g., MCF-7) to assess cytotoxicity via MTT assays .
- Dose-response curves : Establish EC₅₀ values under standardized conditions (pH 7.4, 37°C) .
Advanced Research Questions
Q. How can researchers resolve contradictions between observed bioactivity and computational predictions?
- Orthogonal validation : Combine molecular docking (e.g., AutoDock Vina) with kinetic assays to verify binding affinities .
- Purity checks : Re-test bioactive samples via HPLC to rule out impurity-driven effects .
- Isotopic labeling : Use ¹⁴C-labeled analogs to track metabolic stability and confirm target engagement .
Q. What methodologies elucidate the stereochemical impact on this compound’s reactivity?
Q. How do structural analogs influence structure-activity relationships (SAR)?
| Analog | Modification | Impact on Activity | Source |
|---|---|---|---|
| (Z)-Methyl 2-(5-methoxybenzylidene) | Methoxy substitution | ↑ Lipophilicity, ↑ membrane permeability | |
| (Z)-Methyl 2-(4-hydroxybenzylidene) | Hydroxyl group | ↑ Hydrogen bonding, ↓ metabolic stability | |
| 3-Methoxyflavone derivatives | Flavonoid core | Comparable anti-inflammatory activity |
Q. What experimental designs assess environmental persistence and ecotoxicity?
- Biodegradation assays : Use OECD 301B guidelines to measure half-life in aqueous systems .
- QSAR modeling : Predict bioaccumulation potential via logP and molecular weight .
- Ecotoxicology : Test acute toxicity in Daphnia magna (LC₅₀) and algal growth inhibition .
Methodological Notes
- Data contradiction resolution : Always cross-validate using orthogonal techniques (e.g., SPR vs. ITC for binding studies) .
- Advanced synthesis : Consider flow chemistry for scalable, reproducible benzofuran ring formation .
- Ethical compliance : Adhere to OECD guidelines for in vivo studies if extending to animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
